![molecular formula C9H11ClN4 B12959331 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a triazole ring fused to a pyrazine ring, with a chlorine atom at the 5-position and an isobutyl group at the 3-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Fusing with Pyrazine Ring: The triazole ring is then fused with a pyrazine ring through a condensation reaction, often using catalysts such as palladium or copper.
Introduction of Chlorine and Isobutyl Groups: The chlorine atom and isobutyl group are introduced through substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine-1-carboxylic acid.
Reduction: 5-Chloro-3-isobutyl-1,2,4-triazolo[4,3-a]pyrazine.
Substitution: 5-Amino-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine
Medicinal chemistry research has focused on this compound for its potential therapeutic properties. Studies have shown that derivatives of this compound can act as inhibitors of specific enzymes or receptors, making them potential candidates for the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing thermal stability or improving mechanical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-propyl-[1,2,4]triazolo[4,3-a]pyrazine
Comparison
Compared to its analogs, 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine exhibits unique properties due to the presence of the isobutyl group. This group can influence the compound’s lipophilicity, steric hindrance, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity. The isobutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a bioactive molecule.
Eigenschaften
Molekularformel |
C9H11ClN4 |
|---|---|
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
5-chloro-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)3-8-12-13-9-5-11-4-7(10)14(8)9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
WSUAYHXEZNIOGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NN=C2N1C(=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



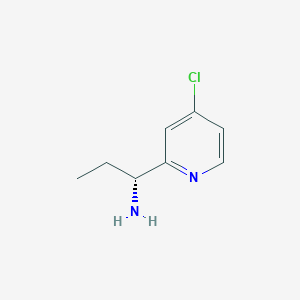

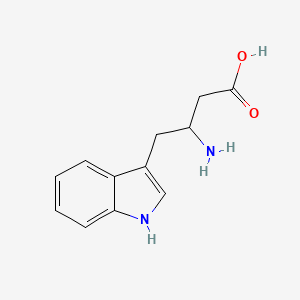
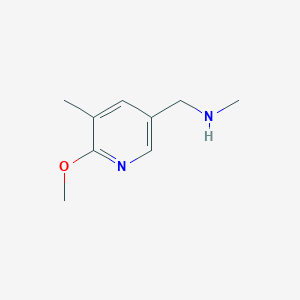
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
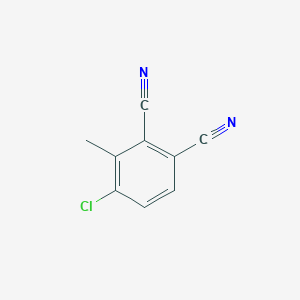
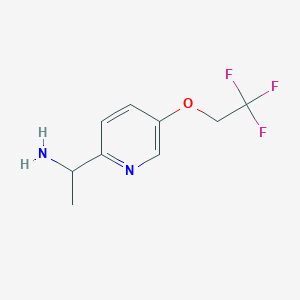
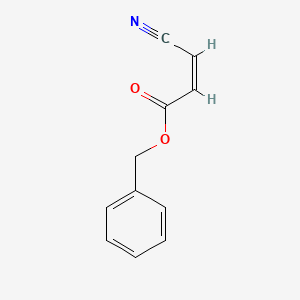
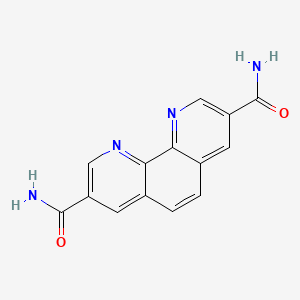
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
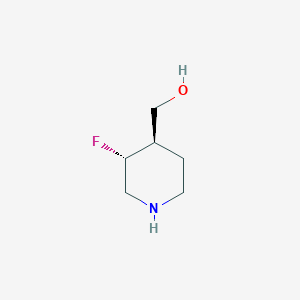

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
